molecular formula C11H7N3O3 B8672087 2-(Methoxy(4-nitrophenyl)methylene)malononitrile

2-(Methoxy(4-nitrophenyl)methylene)malononitrile

Cat. No.: B8672087
M. Wt: 229.19 g/mol
InChI Key: VHQNWVNVMDJLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxy(4-nitrophenyl)methylene)malononitrile is a useful research compound. Its molecular formula is C11H7N3O3 and its molecular weight is 229.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

2-[methoxy-(4-nitrophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C11H7N3O3/c1-17-11(9(6-12)7-13)8-2-4-10(5-3-8)14(15)16/h2-5H,1H3

InChI Key

VHQNWVNVMDJLTF-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy-3-(4-nitrophenyl)-2-cyanoacrylonitrile (21.5 g, 0.10 mol) was dissolved in acetonitrile (430 mL) and of methanol (43 mL) in a flask equipped with a dropping funnel, a thermometer, a stir bar, and argon atmosphere. The flask was immersed in a −15° C. bath to the level that the internal temperature was maintained between −5° C. and 0° C. (75 mL of a 2.0 M solution in diethyl ether, 0.15 mol) was added dropwise over 20 min. HPLC analysis showed incomplete reaction, and an additional portion (25 mL, 0.05 mol) of trimethylsilyldiazomethane solution was added. This was repeated with 35 mL (0.07 mol). After 20 min, the mixture was poured into a rapidly-stirred solution of acetic acid (15 g, 0.25 mol) in EtOAc (1.8 L). The mixture was extracted with water (3×1.5 L), filtered through phase separation paper, and concentrated in vacuo. the solid residue weighed 14.4 g and was used in the next step without further purification. NMR (60 MHz) (CDCl3) δ 8.0 (AB, 4H); 4.0 (s, 3H).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
1.8 L
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.